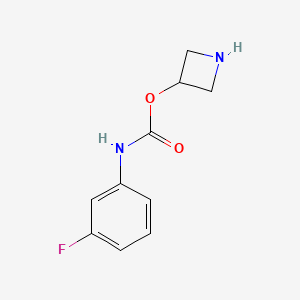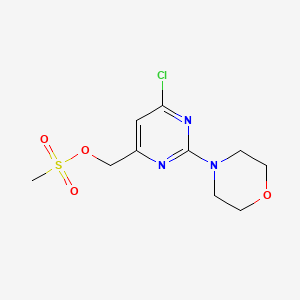
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 2nd position, and a methanesulfonate ester group at the 4th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate typically involves multi-step organic reactions. One common method includes the chlorination of 2-morpholinopyrimidine, followed by the introduction of the methanesulfonate ester group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification step may involve methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with waste management protocols, are integral parts of the industrial process to ensure environmental compliance and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The methanesulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products depend on the extent of oxidation, potentially forming sulfoxides or sulfones.
Hydrolysis: The primary product is the corresponding alcohol, along with methanesulfonic acid.
Applications De Recherche Scientifique
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering the enzyme’s conformation. Pathways involved in its action include signal transduction, metabolic regulation, and cellular proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholinopyrimidine: Lacks the chloro and methanesulfonate groups, making it less reactive in certain chemical reactions.
6-Chloropyrimidine: Lacks the morpholine and methanesulfonate groups, affecting its biological activity and solubility.
Methyl Methanesulfonate: A simpler ester without the pyrimidine ring, primarily used as a methylating agent in organic synthesis.
Uniqueness
(6-Chloro-2-morpholinopyrimidin-4-yl)methyl methanesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the morpholine ring improves its solubility and binding properties. The methanesulfonate ester group facilitates its use in esterification reactions and as a leaving group in nucleophilic substitution.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClN3O4S |
|---|---|
Poids moléculaire |
307.75 g/mol |
Nom IUPAC |
(6-chloro-2-morpholin-4-ylpyrimidin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-19(15,16)18-7-8-6-9(11)13-10(12-8)14-2-4-17-5-3-14/h6H,2-5,7H2,1H3 |
Clé InChI |
MHLSDOINPQDPDE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC(=NC(=N1)N2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




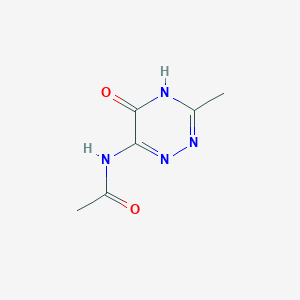
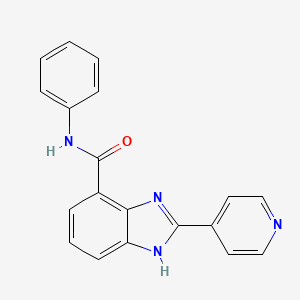
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
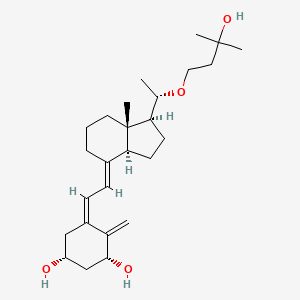
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
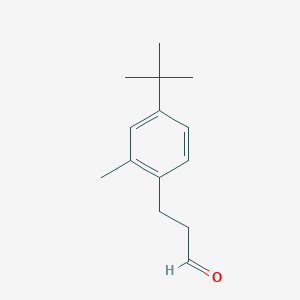
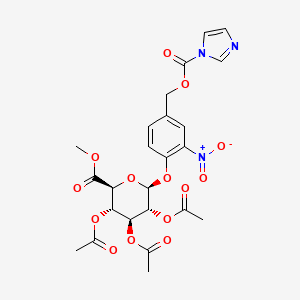
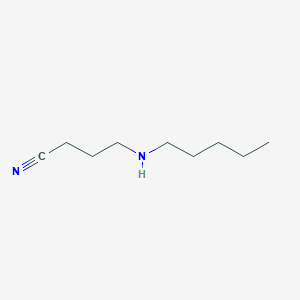
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
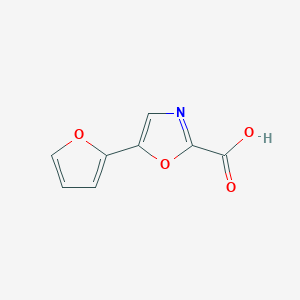
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
